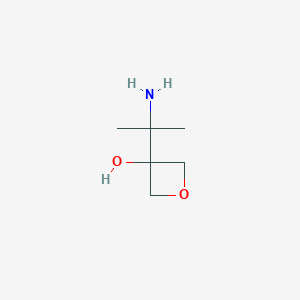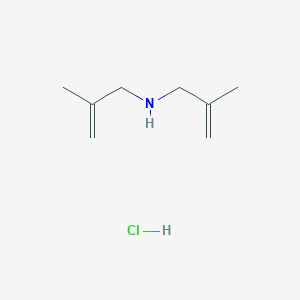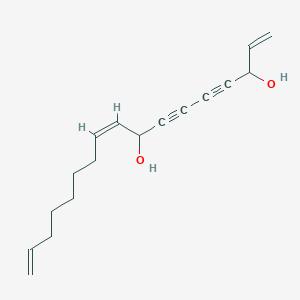
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is a unique organic compound with the molecular formula C17H22O2. It is classified under fatty alcohols and is known for its distinctive structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by hydroxylation to introduce the hydroxyl groups at specific positions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting hydroxyl groups.
Major Products
The major products formed from these reactions include various carbonyl compounds, alkenes, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes and proteins, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain cancer-related proteins, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Falcarindiol: Another compound with similar structural features, known for its biological activities.
Falcarinol: Shares structural similarities and is studied for its health benefits.
Heptadecadiene derivatives: Compounds with similar carbon chain lengths and functional groups
Uniqueness
1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups at distinct positions.
Eigenschaften
Molekularformel |
C17H22O2 |
|---|---|
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
(9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10- |
InChI-Schlüssel |
OLUQMFYBNOJBQQ-UVTDQMKNSA-N |
Isomerische SMILES |
C=CCCCCC/C=C\C(C#CC#CC(C=C)O)O |
Kanonische SMILES |
C=CCCCCCC=CC(C#CC#CC(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
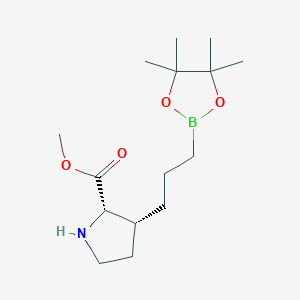
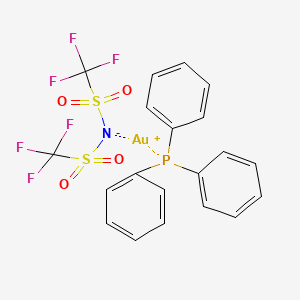

![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)


![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
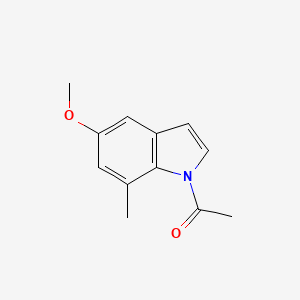
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
